Bisphenol A diglycidyl ether

Epoxy curing kinetics DGEBA vs DGEBF Polymer network formation

Select Bisphenol A diglycidyl ether (DGEBA/BADGE) for your epoxy formulations where precise epoxide equivalent weight (172–176 g/eq) and controlled reactivity are non-negotiable. Backed by validated differentiation evidence, this monomer delivers extended pot life versus DGEBF, critical for large-scale adhesive and coating applications. Its molecular architecture enables 58% tensile strength enhancement and tunable dielectric properties essential for electronic encapsulation. Avoid unvalidated substitutions—DGEBA's specific kinetics and modifier compatibility ensure predictable network architecture, long-term reliability, and reproducible thermomechanical performance. Source with confidence from audited suppliers.

Molecular Formula C21H24O4
C21H24O4
C2H3OCH2OC6H3C3H6C6H5OCH2C2H3O
Molecular Weight 340.4 g/mol
CAS No. 91384-80-4
Cat. No. B7796626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisphenol A diglycidyl ether
CAS91384-80-4
Molecular FormulaC21H24O4
C21H24O4
C2H3OCH2OC6H3C3H6C6H5OCH2C2H3O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4
InChIInChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3
InChIKeyLCFVJGUPQDGYKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.1 kg / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 67.1 °F (NTP, 1992)
In water, 0.7 mg/L at 25 °C (est)
3.685 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Bisphenol A Diglycidyl Ether (CAS 91384-80-4): Baseline Specifications and Procurement-Relevant Physical Properties


Bisphenol A diglycidyl ether (BADGE or DGEBA) is a liquid epoxy resin precursor, characterized by an epoxide equivalent weight range of 172–176 g/eq and a density of 1.16 g/mL at 25 °C . As the foundational monomer for the vast majority of commercial epoxy resin formulations, its procurement specifications for molecular weight distribution, viscosity, and epoxide content are critical determinants of final cured network properties [1].

Why Bisphenol A Diglycidyl Ether Cannot Be Interchanged with Other Epoxy Resins: A Procurement and Formulation Risk Analysis


Direct substitution of Bisphenol A diglycidyl ether with structurally similar epoxy resins, such as Bisphenol F diglycidyl ether (DGEBF) or novolac epoxies, is not recommended without comprehensive formulation revalidation. Even minor changes in the monomer backbone—such as the absence of the two central methyl groups in DGEBF—result in quantifiable differences in curing kinetics and network architecture [1]. Similarly, switching to a higher-functionality novolac resin leads to a substantially different thermomechanical profile [2]. The specific epoxide equivalent weight, viscosity, and reactivity profile of DGEBA are optimized for established industrial processes, and generic substitution can lead to significant variations in final product performance, cure cycle compatibility, and long-term reliability.

Quantitative Evidence Guide for Bisphenol A Diglycidyl Ether: Verified Differentiation Against Closest Analogs


Slower Initial Curing Kinetics of Bisphenol A Diglycidyl Ether Compared to Bisphenol F Diglycidyl Ether

When cured with the same amine hardener, Bisphenol A diglycidyl ether (4,4′-DGEBA) exhibits a slower initial curing reaction rate compared to Bisphenol F diglycidyl ether (4,4′-DGEBF). This difference is attributed to the presence of the two methyl groups on the DGEBA backbone, which sterically hinder the initial amine-epoxide reaction [1].

Epoxy curing kinetics DGEBA vs DGEBF Polymer network formation

Inferior Thermal Stability of Bisphenol A Diglycidyl Ether Compared to Novolac Epoxy Resin

A comparative thermogravimetric study revealed that the epoxy novolac/MDA system exhibits better thermal behavior and stability than the DGEBA/MDA system when cured with the same aromatic diamine hardener [1]. This indicates that for applications demanding high thermal stability, DGEBA is not a direct substitute for novolac-based epoxies.

Epoxy thermal stability DGEBA vs Novolac Thermogravimetric analysis

Achievable Glass Transition Temperature (Tg) Range for Bisphenol A Diglycidyl Ether with Various Curing Agents

The glass transition temperature (Tg) of cured Bisphenol A diglycidyl ether networks is highly dependent on the curing agent. Reported Tg values range from 72°C when cured with active esters [1] to 95°C when cured with 2-adamantylethanamine . In contrast, using a different hardener system, a Tg of 102°C was reported for a DGEBA/MDA network [2]. This variability highlights that the final thermal performance of DGEBA is not an intrinsic property but a function of the complete formulation.

Epoxy glass transition temperature DGEBA curing Thermal properties

Quantifiable Enhancement of Mechanical Properties in DGEBA-Based Composites via Bio-Based Hyperbranched Epoxy Modification

Modification of a Bisphenol A diglycidyl ether matrix with a bio-based hyperbranched epoxy resin (BAFI-12) leads to significant and quantifiable improvements in mechanical performance. Compared to an unmodified DGEBA baseline, the addition of 12 wt% BAFI-12 increased the tensile strength by 58.46%, elongation at break by 166.67%, and tensile toughness by 361.15% [1].

Epoxy composite DGEBA toughening Mechanical property enhancement

Tunable Dielectric Properties of Bisphenol A Diglycidyl Ether for Electronics Applications

The dielectric constant of Bisphenol A diglycidyl ether can be effectively reduced through blending with fluoro-terminated hyperbranched poly(phenylene oxide) (FHPPO). The incorporation of FHPPO efficiently lowers both the dielectric constant and the dissipation factor of the cured DGEBA/FHPPO composite compared to unmodified DGEBA [1]. This is attributed to the low-polarity building blocks and abundant fluorinated terminal groups of FHPPO [1].

Low-k dielectric DGEBA modification Electronic packaging

Improved Impact Strength and Hydrophobicity in DGEBA via Hyperbranched Polysiloxane Modification

The incorporation of glycidyl-terminated hyperbranched polysiloxane (HPSiE) into a Bisphenol A diglycidyl ether resin matrix significantly improves the impact strength, thermal, and dielectric properties of the resulting hybrid material. Furthermore, the contact angle for both water and diiodomethane increases with HPSiE loading, indicating that the modified DGEBA exhibits hydrophobic character [1].

Epoxy impact strength Hydrophobic epoxy DGEBA hybrid

Optimal Application Scenarios for Bisphenol A Diglycidyl Ether Informed by Quantitative Evidence


Base Resin for Formulated Adhesives and Coatings Requiring Long Pot Life

The slower initial curing kinetics of DGEBA compared to DGEBF [1] make it the preferred base resin for formulated adhesives and coatings where extended pot life and controlled viscosity build-up are required for complex or large-scale application processes.

Matrix for Toughened Structural Composites in Aerospace and Automotive

The ability to enhance DGEBA's tensile strength by 58.46% and elongation at break by 166.67% through modification with hyperbranched epoxies [1] positions it as a versatile matrix for high-performance fiber-reinforced composites where a balance of stiffness, strength, and damage tolerance is paramount.

Formulation Component for Electronic Encapsulants and Low-k Dielectrics

The tunable dielectric properties of DGEBA, specifically the ability to lower its dielectric constant and dissipation factor through modification [1] [2], make it a critical component in the formulation of encapsulants and underfill materials for advanced electronic packaging where signal integrity is essential.

Foundation for High-Temperature Resistant Coatings via Hybrid Formulation

While pure DGEBA exhibits lower thermal stability than novolac systems [1], its compatibility with a wide range of modifiers and curing agents allows formulators to achieve Tg values up to 102°C or higher [2], enabling the development of coatings for moderate-temperature industrial applications through careful hybrid formulation.

Technical Documentation Hub

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